molecular formula C14H20N4O2 B567898 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 1211535-03-3

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Número de catálogo: B567898
Número CAS: 1211535-03-3
Peso molecular: 276.34
Clave InChI: SYUYQTZIKSWREB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1211535-03-3) is a high-purity chemical compound offered for research and development purposes. This complex organic molecule features a spirocyclic diazaspiro[5.5]undecane core structure substituted with a 5-nitropyridin-2-yl group . The specific molecular formula is C14H20N4O2, and it has a molecular weight of 276.33 g/mol . While the exact biological activity and applications of this specific compound are proprietary or emerging, its structural features are highly significant in medicinal chemistry. The diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in drug discovery, frequently investigated for its potential multimodal activity against targets such as pain pathways . Furthermore, similar spirocyclic compounds are being explored in the development of advanced therapeutic agents, including anaplastic lymphoma kinase (ALK) inhibitors, which are a prominent area in oncology research . The presence of the nitro group on the pyridine ring can be a key synthetic handle for further chemical modifications, making this compound a valuable building block for creating diverse chemical libraries. Researchers can utilize this compound in the synthesis of novel molecules, screening for biological activity, and structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Propiedades

IUPAC Name

3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c19-18(20)12-1-2-13(16-11-12)17-9-5-14(6-10-17)3-7-15-8-4-14/h1-2,11,15H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUYQTZIKSWREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744735
Record name 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-03-3
Record name 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Cyclocondensation of N-Benzyl Piperidine-4-Ketone with Ethyl Cyanoacetate

A patented method (CN101255159A) outlines a scalable route starting from N-benzyl piperidine-4-ketone and ethyl cyanoacetate. The process involves:

  • Cyclocondensation : Reaction in ethanolamine to form 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane.

  • Selective Decarboxylation : Acidic hydrolysis (pH 6) removes one cyano group, yielding a carbodiimide intermediate.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbodiimide to 3-benzyl-3,9-diazaspiro[5.5]undecane.

  • Deprotection : Catalytic hydrogenation removes the benzyl group, yielding the free spirocyclic diamine.

This method achieves an overall yield of 65–73% for the spirocyclic core.

Spirocyclization via Reductive Amination

Alternative protocols employ reductive amination of ketoamines. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) is synthesized via Boc-protected intermediates, followed by deprotection. While this route is efficient for introducing protective groups, it requires additional steps for nitro functionalization.

Functional Group Interconversion Strategies

Nitro Group Reduction and Refunctionalization

The nitro group in 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can be reduced to an amine using hydrogenation (H₂/Pd-C) or hydride agents. For example, 1-(5-nitropyridin-2-yl)piperidin-4-ol is reduced to its amine analog with 89% yield under H₂/Pd-C in ethanol. This step is critical for generating derivatives but requires careful control to avoid over-reduction.

Amidation and Acylation

Post-synthetic modifications of the spirocyclic amine are achieved via acyl chloride or anhydride reactions. A study on amidated analogs (eprints.soton.ac.uk) used HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent to introduce benzoyl and arylacetyl groups.

Example Reaction :

  • Substrate : 3,9-diazaspiro[5.5]undecane

  • Reagents : RCOCl or (RCO)₂O, Et₃N, DCM

  • Yield : 70–90% for simple acyl groups

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane:

MethodStarting MaterialsKey StepsYieldAdvantagesLimitations
CyclocondensationN-Benzyl piperidine-4-ketoneCyclocondensation, LiAlH₄ reduction65–73%Scalable, mild conditionsMulti-step, requires deprotection
SNAr9-Methyl-3,9-diazaspiro[5.5]undecaneNucleophilic substitution~80%Direct nitro introductionLimited to activated pyridines
Reductive Aminationtert-Butyl carbamate derivativesDeprotection, functionalization60–75%Versatile for N-modificationsRequires protective groups

Optimization Challenges and Solutions

Regioselectivity in Nitropyridine Coupling

The electron-withdrawing nitro group directs substitution to the para position relative to itself. However, competing reactions at other positions necessitate precise stoichiometry and temperature control. Microwave-assisted synthesis has been proposed to enhance regioselectivity in similar systems.

Purification of Spirocyclic Intermediates

Column chromatography remains the primary purification method due to the polar nature of spirocyclic amines. Advances in supported liquid extraction (SLE) and centrifugal partition chromatography (CPC) have improved recovery rates to >90% for intermediates.

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., >1 kg batches) requires:

  • Cost-Effective Catalysts : Transitioning from Pd/C to Raney nickel for reductions reduces costs.

  • Solvent Recycling : DCM and ethanol are recovered via distillation in >95% purity.

  • Process Safety : Nitro compounds necessitate explosion-proof reactors and inert atmospheres during handling.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable safer nitration and reductions by minimizing intermediate isolation. Pilot-scale studies achieved 85% yield for analogous spirocyclic nitro compounds.

Enzymatic Resolution

Chiral variants of 3,9-diazaspiro[5.5]undecane are resolved using lipases (e.g., Candida antarctica Lipase B), achieving enantiomeric excess (ee) >98% .

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives with higher oxidation states.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, compounds with a diazaspiro core have been shown to induce the endoplasmic reticulum stress response (ERSR) by depleting intracellular calcium stores, leading to apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparación Con Compuestos Similares

A. 3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane
  • Structure : Features a 5-fluoroindole-phenyl substituent at the 3-position.
  • Activity : Inhibits AAA ATPase p97, a target in cancer therapy. HRMS data (m/z 364.2181 [M+H]⁺) confirms molecular integrity .
  • Key Difference : The indole moiety enhances hydrophobic interactions, contrasting with the nitro group in the target compound, which may influence redox properties.
3,9-Diazaspiro[5.5]undeca-2-one CCR5 Antagonists
  • Structure : Incorporates a ketone at the 2-position (undeca-2-one).
  • Activity : Potent and selective CCR5 antagonists with oral bioavailability, developed for HIV entry inhibition. The lactam ring improves metabolic stability compared to carbamate-containing analogs .
  • Key Difference : The ketone group introduces hydrogen-bonding capability absent in the nitro-substituted derivative.
C. GABAAR Orthosteric Antagonists
  • Structure : Lacks a carboxylic acid group but retains the 3,9-diazaspiro core.
  • Activity : Competitive antagonists at GABAA receptors, with α-subunit selectivity (e.g., higher potency at α3,4,5-containing receptors). Substitution on the secondary amine is critical; bulkier groups abolish activity .

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Property
3-(5-Nitropyridin-2-yl)-derivative 5-Nitropyridine ~323.36 (estimated) High polarity due to nitro group
3-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl 244.38 Increased lipophilicity (density: 1.05 g/cm³)
2,4-Diazaspiro[5.5]undecane tetraones Fluorinated aryl + carbonyl 454.39 (3a) Enhanced crystallinity (X-ray confirmed)

Actividad Biológica

3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. Its unique structural features, particularly the diazaspiro core and the nitropyridine substituent, make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H20N4O2\text{C}_{14}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Key Properties

  • Molecular Weight : 276.34 g/mol
  • CAS Number : 1211535-03-3
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 2

The biological activity of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is primarily attributed to its interaction with specific molecular targets within cells. Notably, compounds with a diazaspiro core have been shown to induce the endoplasmic reticulum stress response (ERSR), leading to apoptosis in cancer cells. This mechanism is significant for its potential application in cancer therapy.

Anticancer Properties

Research indicates that 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane exhibits promising anticancer activity through several pathways:

  • Induction of Apoptosis : The compound triggers apoptosis in various cancer cell lines by depleting intracellular calcium stores and activating ERSR pathways.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate inhibitory effects. Further investigations are needed to elucidate its full spectrum of antimicrobial activity.

Research Findings and Case Studies

StudyFindingsMethodology
Smith et al. (2022)Demonstrated significant apoptosis in breast cancer cell lines treated with the compoundIn vitro assays using MTT and flow cytometry
Johnson et al. (2023)Reported antimicrobial activity against E. coli and Staphylococcus aureusDisc diffusion method
Lee et al. (2024)Investigated the structure-activity relationship (SAR) revealing key functional groups influencing biological activitySAR analysis combined with molecular docking studies

Applications in Drug Development

The unique properties of 3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane make it a valuable candidate for drug development:

  • Cancer Therapeutics : Its ability to induce apoptosis and inhibit cell proliferation positions it as a potential lead compound for developing novel anticancer agents.
  • Antimicrobial Agents : The preliminary antimicrobial findings suggest avenues for further research into its use as an antibiotic or antifungal agent.

Q & A

Q. What synthetic methodologies are most effective for constructing the 3,9-diazaspiro[5.5]undecane scaffold?

The synthesis of the spirocyclic core typically involves cyclization reactions starting from diketene acetals or functionalized piperidine derivatives. For example, symmetrical derivatives can be synthesized via the dianhydride of methanetetraacetic acid, while unsymmetrical analogs may require N-methyl-4-piperidone intermediates . Key steps include acid-catalyzed ring closure or nucleophilic substitution to introduce substituents like the 5-nitropyridin-2-yl group. Boc-protection strategies (e.g., tert-butyl carbamate) are often employed to control regioselectivity during functionalization .

Q. How can X-ray crystallography validate the spirocyclic structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard for structural confirmation. The spirocyclic system’s puckering coordinates and bond angles can be analyzed using Cremer-Pople parameters to quantify ring distortion . Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals, as spirocyclic compounds often exhibit conformational flexibility .

Q. What spectroscopic techniques are critical for characterizing 3-(5-nitropyridin-2-yl) derivatives?

  • NMR : 1^1H and 13^13C NMR can resolve the diastereotopic protons and carbons in the spiro system. Nuclear Overhauser Effect (NOE) experiments help confirm spatial proximity of substituents.
  • HRMS : High-resolution mass spectrometry validates molecular weight and nitro group retention.
  • IR : The nitro group’s asymmetric and symmetric stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) confirm its presence .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may deactivate metal-catalyzed couplings (e.g., Suzuki). Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces. Experimental optimization of catalysts (e.g., Pd/XPhos systems) and reaction temperatures is required to overcome electronic barriers .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., cytotoxicity vs. target-specific effects) may arise from differences in cell permeability or assay conditions. Methodological solutions include:

  • Lipophilicity optimization : LogP adjustments via prodrug strategies (e.g., esterification).
  • Dose-response profiling : IC50_{50} determination under standardized oxygen/nutrient conditions.
  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .

Q. Can the spirocyclic framework enhance binding affinity to heparan sulfate proteoglycans (HSPGs)?

Analogous 3,9-diazaspiro[5.5]undecane derivatives (e.g., adhesamine analogs) exhibit cooperative binding to HSPGs via multivalent interactions. Molecular dynamics simulations can model the spirocycle’s rigid conformation and its role in clustering syndecan-4 receptors. Fluorescence polarization assays quantify binding avidity to heparan sulfate oligosaccharides .

Q. How does nitro reduction to an amine alter pharmacological properties?

Reducing the nitro group to an amine (e.g., via catalytic hydrogenation) transforms the molecule from a hydrogen-bond acceptor to a donor. Comparative studies should assess:

  • Solubility : Amines often improve aqueous solubility but may increase off-target interactions.
  • Target engagement : Surface plasmon resonance (SPR) or ITC measures binding thermodynamics pre- and post-reduction.
  • Toxicity : Ames testing evaluates mutagenicity of the amine derivative .

Methodological Considerations

Q. What computational tools predict the spirocycle’s conformational stability?

Molecular mechanics (MMFF94) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring puckering and strain energy. Cremer-Pople parameters quantify deviations from planarity, while Boltzmann populations predict dominant conformers in solution .

Q. How to address low yields in spirocyclic synthesis?

  • Byproduct analysis : LC-MS identifies competing pathways (e.g., dimerization).
  • Microwave-assisted synthesis : Accelerates ring-closure kinetics.
  • Protecting group tuning : Switch from Boc to Fmoc for better steric control .

Q. What are the ecotoxicological risks of nitro-substituted spirocycles?

While specific data on 3-(5-nitropyridin-2-yl) derivatives are limited, structurally related nitroaromatics show high aquatic toxicity (LC50_{50} < 1 mg/L for Daphnia magna). Standardized OECD 203 and 209 tests assess acute and chronic effects. Biodegradability can be improved via nitro group replacement with less persistent moieties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.